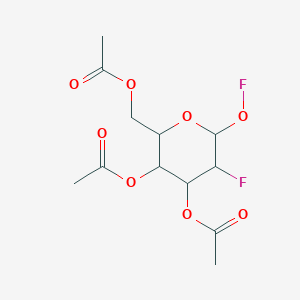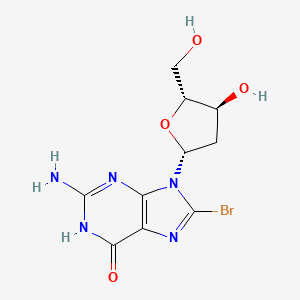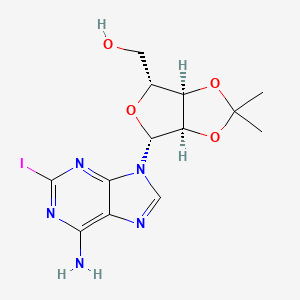
2'-O-(叔丁基二甲基硅烷基)-5'-O-三苯甲基尿苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is a chemically modified nucleoside used in the synthesis of oligoribonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butyldimethylsilyl group protects the 2’-hydroxyl group, while the trityl group protects the 5’-hydroxyl group, allowing for selective deprotection and further functionalization.
科学研究应用
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine has several applications in scientific research:
Nucleic Acid Synthesis: Used in the synthesis of oligoribonucleotides for research in genetics and molecular biology.
Drug Development: Serves as a precursor in the synthesis of modified nucleosides for antiviral and anticancer drugs.
Biochemical Studies: Utilized in studies involving RNA structure and function.
作用机制
Target of Action
The primary target of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is the RNA molecule . This compound is used in the solid-phase synthesis of ribonucleic acid (RNA), specifically in the protection of the ribose 2’-hydroxyl group .
Mode of Action
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine interacts with its target during the RNA synthesis process. It is used in combination with β-cyanoethyl phosphoramidite chemistry . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of RNA synthesis. It is involved in the solid-phase synthesis of RNA using β-cyanoethyl phosphoramidite chemistry . The 3’-terminal nucleoside is anchored via a succinyl linkage to an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene .
Result of Action
The result of the action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is the successful synthesis of RNA sequences . The compound allows for the protection of the ribose 2’-hydroxyl group during the synthesis, contributing to the production of high-quality synthetic RNA .
Action Environment
The action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is influenced by the conditions of the RNA synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s effectiveness in the RNA synthesis process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine typically involves the following steps:
Protection of the 2’-Hydroxyl Group: The 2’-hydroxyl group of uridine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This reaction is usually carried out in an organic solvent like dimethylformamide.
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group is then protected using trityl chloride in the presence of a base such as pyridine. This step is also performed in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection Reactions: Using industrial-grade reagents and solvents, the protection reactions are scaled up to produce larger quantities of the compound.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the protective groups under specific conditions.
Substitution Reactions: Introduction of new functional groups at specific positions.
Common Reagents and Conditions
Deprotection of the 2’-Hydroxyl Group: Typically achieved using fluoride ions from reagents like tetrabutylammonium fluoride.
Deprotection of the 5’-Hydroxyl Group: Achieved using acidic conditions, such as treatment with acetic acid or trifluoroacetic acid.
Major Products Formed
Deprotected Uridine: The primary product after removal of the protective groups.
Functionalized Nucleosides: Depending on the substitution reactions performed, various functionalized nucleosides can be obtained.
相似化合物的比较
Similar Compounds
2’-O-(tert-Butyldimethylsilyl)uridine: Lacks the 5’-trityl group, offering different protection and deprotection profiles.
5’-O-Trityluridine: Lacks the 2’-tert-butyldimethylsilyl group, providing selective protection at the 5’-position.
Uniqueness
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is unique due to its dual protective groups, which allow for selective and sequential deprotection. This makes it particularly useful in the synthesis of complex oligoribonucleotides, where precise control over the protection and deprotection steps is crucial.
属性
CAS 编号 |
117136-35-3 |
|---|---|
分子式 |
C₃₄H₄₀N₂O₆Si |
分子量 |
600.78 |
同义词 |
2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)urdine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



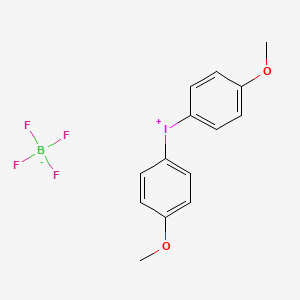

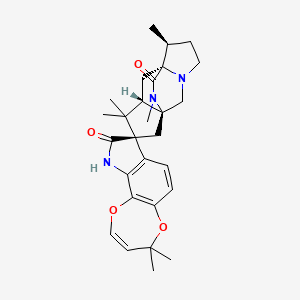
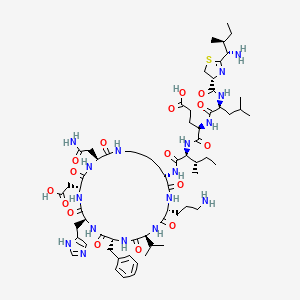

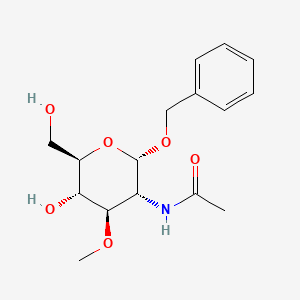
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)
